N-Acetyl-L-methionine-D3

Description

BenchChem offers high-quality N-Acetyl-L-methionine-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-methionine-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

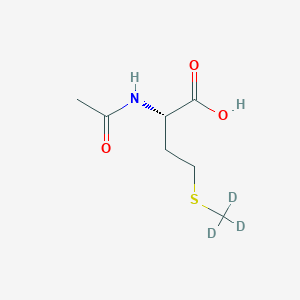

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3S |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i2D3 |

InChI Key |

XUYPXLNMDZIRQH-JFZJHJNYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-L-methionine-D3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-methionine-D3 is the deuterium-labeled form of N-Acetyl-L-methionine, a derivative of the essential amino acid L-methionine. In this stable isotope-labeled version, three hydrogen atoms on the methyl group attached to the sulfur atom are replaced with deuterium (B1214612) (D). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This key difference allows it to be distinguished in mass spectrometry-based analyses.

This technical guide provides a comprehensive overview of N-Acetyl-L-methionine-D3, focusing on its applications, relevant experimental protocols, and the metabolic pathways it can be used to investigate.

Core Applications

The primary applications of N-Acetyl-L-methionine-D3 in research and drug development stem from its nature as a stable isotope-labeled compound.

Internal Standard for Quantitative Analysis

N-Acetyl-L-methionine-D3 is widely used as an internal standard for the accurate quantification of unlabeled N-Acetyl-L-methionine or L-methionine in various biological matrices, such as plasma, urine, and cell culture media.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

Metabolic Tracer

As a derivative of methionine, N-Acetyl-L-methionine-D3 can be used as a tracer to study the flux through methionine metabolic pathways. Once administered to cells or organisms, the deuterated acetyl-methionine is metabolized, and the deuterium label can be tracked as it is incorporated into various downstream metabolites. This allows researchers to investigate the dynamics of metabolic pathways in health and disease.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-L-methionine-D3 is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀D₃NO₃S |

| Molecular Weight | 194.27 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in water and methanol |

Experimental Protocols

Quantification of N-Acetyl-L-methionine in Human Plasma using LC-MS/MS with N-Acetyl-L-methionine-D3 as an Internal Standard

This section details a representative protocol for the quantification of N-Acetyl-L-methionine in human plasma.

4.1.1 Materials and Reagents

-

N-Acetyl-L-methionine (analytical standard)

-

N-Acetyl-L-methionine-D3 (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

4.1.2 Sample Preparation

-

Prepare Calibration Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of N-Acetyl-L-methionine and N-Acetyl-L-methionine-D3 in methanol.

-

Serially dilute the N-Acetyl-L-methionine stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Protein Precipitation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (N-Acetyl-L-methionine-D3) at a fixed concentration (e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

4.1.3 LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | N-Acetyl-L-methionine: 192.1 → 132.1; N-Acetyl-L-methionine-D3: 195.1 → 135.1 |

| Collision Energy | Optimized for each transition |

4.1.4 Data Analysis and Validation

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of N-Acetyl-L-methionine in unknown samples is determined from the calibration curve.

-

Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

4.1.5 Representative Quantitative Data

The following tables present representative data for a method validation based on the described protocol.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |

| N-Acetyl-L-methionine | 1 - 1000 | y = 0.0123x + 0.0045 | 0.998 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |

| Low | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |

| Medium | 100 | 102.1 ± 5.5 | 102.1 | 5.4 |

| High | 800 | 790.4 ± 31.6 | 98.8 | 4.0 |

Metabolic Pathway Analysis

N-Acetyl-L-methionine-D3 can be used to trace the flow of methionine through its key metabolic pathways. The primary pathways include the Methionine Cycle, the Transsulfuration Pathway, and the Polyamine Synthesis Pathway.

Methionine Metabolism Overview

The following diagram illustrates the central role of methionine in cellular metabolism.

Caption: Overview of major methionine metabolic pathways.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a typical workflow for a metabolic flux experiment using N-Acetyl-L-methionine-D3.

Caption: Experimental workflow for metabolic flux analysis.

Conclusion

N-Acetyl-L-methionine-D3 is a valuable tool for researchers in various scientific disciplines. Its primary applications as an internal standard and a metabolic tracer enable precise quantification of its unlabeled analogue and detailed investigation of methionine metabolism. The protocols and data presented in this guide provide a framework for the successful implementation of N-Acetyl-L-methionine-D3 in laboratory settings. As mass spectrometry techniques continue to advance, the utility of stable isotope-labeled compounds like N-Acetyl-L-methionine-D3 in biomedical research is expected to grow.

References

N-Acetyl-L-methionine-D3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-Acetyl-L-methionine-D3, a crucial tool in modern analytical and biomedical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical characteristics, synthesis, and its primary application as a stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis.

Core Chemical Properties

N-Acetyl-L-methionine-D3 is the deuterated form of N-Acetyl-L-methionine (B556415), an acetylated derivative of the essential amino acid L-methionine. The incorporation of three deuterium (B1214612) atoms on the methyl group of the thioether side chain results in a molecule with a higher molecular weight than its endogenous counterpart, making it an ideal internal standard for precise quantification in complex biological matrices.

Physicochemical Data

The key chemical and physical properties of N-Acetyl-L-methionine-D3 and its non-labeled analogue are summarized in the table below for comparative analysis.

| Property | N-Acetyl-L-methionine-D3 | N-Acetyl-L-methionine |

| Molecular Formula | C₇H₁₀D₃NO₃S | C₇H₁₃NO₃S[1][2][3] |

| Molecular Weight | 194.27 g/mol | 191.25 g/mol [1][2][3] |

| Appearance | White to off-white solid | White crystalline powder or crystals[4] |

| Melting Point | Not specified | 103-106 °C[3] |

| Solubility | Not specified | Methanol: 50 mg/mL; Soluble in water and organic solvents[4] |

| Canonical SMILES | CC(N--INVALID-LINK--CCSC([2H])([2H])[2H])=O | CSCC--INVALID-LINK--C(O)=O |

| InChI Key | XUYPXLNMDZIRQH-LURJTMIESA-N | XUYPXLNMDZIRQH-LURJTMIESA-N |

| CAS Number | Not specified | 65-82-7[1] |

Chemical Structure

The chemical structure of N-Acetyl-L-methionine-D3 is characterized by an acetyl group attached to the nitrogen of the L-methionine backbone, with three deuterium atoms replacing the hydrogens on the terminal methyl group of the thioether side chain.

Caption: Chemical structure of N-Acetyl-L-methionine-D3.

Experimental Protocols

Synthesis of N-Acetyl-L-methionine-D3

A patented method for the production of N-acetyl-L-methionine involves reacting L-methionine with acetic anhydride (B1165640) in the presence of an aqueous alkali at a controlled temperature and pH[5]. To synthesize the D3 analogue, the starting material would be L-methionine-D3, where the methyl group of the thioether is deuterated.

General Reaction Scheme:

L-methionine-D3 + Acetic Anhydride --(Aqueous Alkali, 20-60°C, pH 6.5-10)--> N-Acetyl-L-methionine-D3

Post-Reaction Work-up (as described for the non-deuterated form):

-

Acidify the reaction mixture (e.g., with sulfuric acid).

-

Extract the product with a suitable solvent (e.g., ethyl acetate).

-

Separate the N-acetyl-L-methionine from the solvent.

-

Recrystallize the product if necessary (e.g., from water) to achieve high purity[5].

Application as an Internal Standard in Quantitative Mass Spectrometry

N-Acetyl-L-methionine-D3 is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)[6]. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, such as matrix effects and ionization suppression.

General Experimental Workflow:

-

Sample Preparation:

-

A known amount of N-Acetyl-L-methionine-D3 is spiked into the biological sample (e.g., plasma, urine, tissue homogenate) at the earliest stage of sample preparation.

-

The sample is then processed to extract the analyte of interest (endogenous N-Acetyl-L-methionine). This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

-

Chromatographic Separation:

-

The extracted sample is injected into an LC or GC system to chromatographically separate the analyte from other components in the matrix.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatograph is introduced into the mass spectrometer.

-

The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of both the endogenous analyte (N-Acetyl-L-methionine) and the internal standard (N-Acetyl-L-methionine-D3).

-

-

Quantification:

-

The peak areas of the analyte and the internal standard are measured from the resulting chromatograms.

-

The concentration of the endogenous analyte is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

References

- 1. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]

- 4. CAS 1115-47-5: N-Acetyl-DL-methionine | CymitQuimica [cymitquimica.com]

- 5. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Deep Dive: N-Acetyl-L-methionine-D3 versus Unlabeled N-Acetyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of N-Acetyl-L-methionine-D3 and its unlabeled counterpart, N-Acetyl-L-methionine. The following sections detail their core properties, applications, and the technical considerations for their use in research and development, with a focus on quantitative analysis and metabolic studies.

Core Properties and Comparative Data

N-Acetyl-L-methionine is a derivative of the essential amino acid L-methionine, where an acetyl group is attached to the alpha-amino group.[1] Its deuterated form, N-Acetyl-L-methionine-D3, incorporates three deuterium (B1214612) atoms in the S-methyl group, resulting in a mass shift that is fundamental to its primary application as an internal standard in mass spectrometry-based quantification.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. This data is essential for method development, particularly in chromatography and mass spectrometry.

| Property | N-Acetyl-L-methionine (Unlabeled) | N-Acetyl-L-methionine-D3 |

| Molecular Formula | C₇H₁₃NO₃S[4] | C₇H₁₀D₃NO₃S[5] |

| Molecular Weight | 191.25 g/mol [4] | 194.27 g/mol [5] |

| Monoisotopic Mass | 191.0616 g/mol | 194.0801 g/mol |

| CAS Number | 65-82-7[4] | Not consistently available |

| Appearance | White to off-white crystalline powder[6] | Off-white solid |

| Purity | ≥98.5% to 99%[6] | ≥99.5%[5] |

| Isotopic Purity | Not Applicable | ≥98 atom % D |

Isotopic Enrichment and Purity of N-Acetyl-L-methionine-D3

For its role as an internal standard, the isotopic purity of N-Acetyl-L-methionine-D3 is a critical parameter. Commercially available standards typically exhibit a high degree of deuterium incorporation, often exceeding 98 atom percent. This high level of enrichment minimizes isotopic overlap with the unlabeled analyte, ensuring accurate quantification.

Applications in Research and Development

The primary distinction in the application of labeled and unlabeled N-Acetyl-L-methionine lies in their use in quantitative and metabolic tracer studies.

-

Unlabeled N-Acetyl-L-methionine: This compound is utilized in a variety of research areas, including as a nutritional supplement in cell culture media and in studies investigating its role as a bioavailable source of L-methionine.[7] It is also studied for its potential therapeutic effects.

-

N-Acetyl-L-methionine-D3: The deuterated form is almost exclusively used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS/MS, GC-MS).[2] Its chemical and physical properties are nearly identical to the unlabeled form, leading to similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling correction for variations in sample processing and instrument response. It can also be employed as a tracer in metabolic flux analysis to follow the metabolic fate of the S-methyl group of methionine.

Experimental Protocols

Quantitative Analysis of N-Acetyl-L-methionine using LC-MS/MS with a D3-Labeled Internal Standard

This section outlines a representative experimental protocol for the quantification of N-Acetyl-L-methionine in a biological matrix, such as plasma, using N-Acetyl-L-methionine-D3 as an internal standard. This protocol is based on established methods for the analysis of polar, underivatized amino acids and related compounds using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.[8][9]

3.1.1. Sample Preparation

-

Spiking with Internal Standard: To a 100 µL aliquot of plasma sample, add 10 µL of a known concentration of N-Acetyl-L-methionine-D3 solution (e.g., 1 µg/mL in a suitable solvent).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium (B1175870) formate (B1220265) and 0.15% formic acid).

3.1.2. Chromatographic Conditions (HILIC)

-

Column: A HILIC column suitable for the separation of polar compounds (e.g., an amide-based or zwitterionic stationary phase).

-

Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in Water/Acetonitrile (95:5, v/v)[8]

-

Mobile Phase B: 10 mM Ammonium Formate with 0.15% Formic Acid in Acetonitrile/Water (95:5, v/v)[8]

-

Gradient Elution: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40°C

-

Injection Volume: 5 - 10 µL

3.1.3. Mass Spectrometry Conditions (Tandem Quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

N-Acetyl-L-methionine: Precursor Ion (Q1) m/z 192.1 → Product Ion (Q3) m/z (a characteristic fragment, e.g., loss of the acetyl group or a fragment from the methionine side chain).

-

N-Acetyl-L-methionine-D3: Precursor Ion (Q1) m/z 195.1 → Product Ion (Q3) m/z (the corresponding characteristic fragment with a +3 Da shift).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.

3.1.4. Quantification

The concentration of N-Acetyl-L-methionine in the sample is determined by calculating the peak area ratio of the unlabeled analyte to the D3-labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled N-Acetyl-L-methionine and a constant concentration of the internal standard.

Visualizations: Pathways and Workflows

Metabolic Pathway of N-Acetyl-L-methionine

N-Acetyl-L-methionine can be synthesized from L-methionine and acetyl-CoA by the enzyme methionine N-acetyltransferase.[10] It can also be generated through the degradation of N-terminally acetylated proteins. The diagram below illustrates the key steps in the biosynthesis and degradation of N-Acetyl-L-methionine.

Caption: Biosynthesis and degradation pathway of N-Acetyl-L-methionine.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the logical flow of a typical quantitative analysis experiment using N-Acetyl-L-methionine-D3 as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

N-Acetyl-L-methionine-D3 serves as an indispensable tool for the accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its utility as an internal standard in LC-MS/MS methods is well-established, correcting for variability throughout the analytical process. Understanding the distinct properties and applications of both the labeled and unlabeled forms of N-Acetyl-L-methionine is crucial for researchers and scientists in designing robust experiments in metabolomics, nutritional science, and drug development. The provided experimental framework and workflow diagrams offer a solid foundation for the implementation of these compounds in the laboratory.

References

- 1. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotopically Labeled Compounds | Fisher Scientific [fishersci.co.uk]

- 4. N-Acetyl- L -methionine = 98.5 T 65-82-7 [sigmaaldrich.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. N-Acetyl-L-methionine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. Human Metabolome Database: Showing metabocard for N-Acetyl-L-methionine (HMDB0011745) [hmdb.ca]

An In-Depth Technical Guide on the Biological Equivalence of N-Acetyl-L-methionine to L-methionine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine, created by the acetylation of the amino group. This modification has been explored for various applications, including improving the stability and organoleptic properties of methionine for food and feed supplementation, as well as for pharmaceutical formulations. This technical guide provides a comprehensive overview of the biological equivalence of NALM to L-methionine, focusing on its metabolism, bioavailability, and nutritional efficacy. The information presented is collated from key studies in various animal models, providing researchers and drug development professionals with the foundational data needed to evaluate NALM as a viable substitute for L-methionine. The evidence strongly supports that NALM is metabolically and nutritionally equivalent to L-methionine in several species, as it is efficiently deacetylated to yield L-methionine. However, bioavailability may vary depending on the species and the route of administration.

Metabolic Pathway of N-Acetyl-L-methionine

The biological activity of N-Acetyl-L-methionine is predicated on its efficient conversion to L-methionine in the body. This conversion is a single-step enzymatic deacetylation reaction.

Deacetylation of NALM

Upon absorption, NALM is hydrolyzed to yield L-methionine and acetate (B1210297).[1] This reaction is primarily catalyzed by the enzyme Aminoacylase 1 (ACY1), a zinc-binding enzyme found in various tissues.[1]

The liberated L-methionine then enters the body's methionine pool and participates in all of its physiological functions, most notably protein synthesis and the methionine cycle. In the methionine cycle, L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for numerous transmethylation reactions essential for the synthesis of creatine, carnitine, and the methylation of DNA, RNA, and proteins.[2][3] The acetate produced from the deacetylation of NALM is metabolized in the same manner as acetate from other sources, such as sodium acetate.[4]

Quantitative Data on Biological Equivalence

Multiple studies have been conducted to quantify the nutritional and metabolic equivalence of NALM to L-methionine. The data consistently show a high degree of equivalence in non-ruminant species, while results in ruminants suggest a more complex bioavailability profile.

Table 1: Nutritional Equivalence of Methionine Sources in Growing Rats

Data summarized from a study where derivatives were added to a sulfur amino acid-limited diet containing 10% soybean protein isolate.

| Methionine Source | Growth Response vs. Basal Diet | Protein Efficiency Ratio (PER) vs. Basal Diet |

| L-Methionine | Equivalent to NALM | Equivalent Increase |

| N-Acetyl-L-methionine (NALM) | Equivalent to L-Met | Equivalent Increase |

| D-Methionine | Equivalent to L-Met | Equivalent Increase |

| N-Acetyl-D-methionine | No Response | No Response |

| Source: Based on data from Boggs et al., 1975.[5] |

Table 2: Metabolic Fate of Radiolabeled Methionine Sources in Rats (168 hours post-oral dose)

| Compound Administered | % of 35S in Urine & Feces | Tissue Distribution of 35S | Protein Specific Activities |

| 35S-L-Methionine | ~30% | Similar to 35S-NALM | Same as 35S-NALM |

| 35S-N-Acetyl-L-methionine | ~30% | Similar to 35S-L-Met | Same as 35S-L-Met |

| Source: Based on data from Rotruck and Boggs, 1975.[4] |

Table 3: Efficacy of N-Acetylmethionine Isomers in Chicks

Data from growth assays using a crystalline amino acid diet deficient in methionine.

| Methionine Source | Methionine-Sparing Value |

| N-Acetyl-L-methionine (NALM) | 100% |

| N-Acetyl-D-methionine | 0% |

| Source: Based on data from Baker, 1979.[6] |

Table 4: Relative Bioavailability of N-Acetyl-L-methionine in Lactating Dairy Cows

Bioavailability was estimated relative to L-methionine using the area under the curve of plasma methionine concentration after dosing into the abomasum (the true stomach).

| NALM Dose (providing digestible Met) | Estimated Relative Bioavailability |

| 11.2 g/day | 50% |

| 14.4 g/day | 24% |

| Source: Based on data from Geng et al., 2021. |

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for replication and critical evaluation.

Protocol: Rat Growth and Nutritional Equivalence Bioassay

-

Objective: To compare the efficacy of N-Acetyl-L-methionine, N-Acetyl-D-methionine, L-methionine, and D-methionine as sources of methionine for growing rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Basal Diet: A sulfur amino acid-limited diet containing 10% soybean protein isolate as the sole protein source. The diet is formulated to be deficient in methionine but adequate in all other essential nutrients.

-

Experimental Groups:

-

Basal Diet (Control)

-

Basal Diet + L-Methionine

-

Basal Diet + N-Acetyl-L-methionine (at a level equimolar to the L-Methionine group)

-

Basal Diet + D-Methionine

-

Basal Diet + N-Acetyl-D-methionine

-

-

Experimental Procedure:

-

Rats are housed individually in metabolic cages.

-

Following an acclimation period on a standard chow diet, rats are randomly assigned to the experimental groups.

-

Diets and water are provided ad libitum for a period of 14-21 days.

-

Body weight and food intake are recorded daily or on alternate days.

-

-

Data Collection and Analysis:

-

Weight Gain: Calculated as the final body weight minus the initial body weight.

-

Food Intake: Total food consumed over the experimental period.

-

Protein Efficiency Ratio (PER): Calculated as the total weight gain (g) divided by the total protein intake (g).

-

Statistical Analysis: Data are analyzed using Analysis of Variance (ANOVA) followed by appropriate post-hoc tests to compare means between the different dietary groups.

-

Protocol: Radiolabeled Metabolism Study in Rats

-

Objective: To compare the metabolic fate of the acetyl and methionine moieties of NALM with sodium acetate and L-methionine.

-

Animal Model: Male Sprague-Dawley rats.

-

Radiolabeled Compounds:

-

N-[1-14C]acetyl-L-methionine

-

Sodium [1-14C]acetate

-

35S-labeled N-acetyl-L-methionine

-

35S-labeled L-methionine

-

-

Experimental Procedure (14C Studies):

-

Rats are fasted overnight.

-

Animals are dosed either orally (gavage) or via intraperitoneal injection with N-[1-14C]acetyl-L-methionine or sodium [1-14C]acetate.

-

Immediately after dosing, each rat is placed in a metabolic chamber designed for the collection of expired air.

-

Expired 14CO2 is trapped in a scintillation cocktail at regular intervals over a 24-hour period.

-

The amount of 14CO2 is quantified using a liquid scintillation counter.

-

-

Experimental Procedure (35S Studies):

-

Rats are dosed orally with either 35S-labeled NALM or 35S-labeled L-methionine.

-

Animals are housed in metabolic cages for the separate collection of urine and feces.

-

Groups of animals are euthanized at various time points (e.g., 3, 24, and 168 hours) after dosing.

-

Tissues (liver, kidney, muscle, etc.), urine, and feces are collected.

-

The total 35S content in tissues, excreta, and specific protein fractions is determined using liquid scintillation counting or other appropriate radiometric techniques.

-

Protocol: Bioavailability Study in Lactating Dairy Cows

-

Objective: To determine the relative bioavailability of NALM compared to L-methionine in lactating dairy cows.

-

Animal Model: Multiparous, lactating Holstein cows, surgically fitted with rumen and abomasal cannulas.

-

Experimental Design: A replicated Latin square design is used to minimize animal-to-animal variation.

-

Experimental Procedure:

-

Cows are adapted to a basal diet deficient in methionine.

-

In a crossover design, cows receive different treatments in each period. Treatments include abomasal pulse-doses of:

-

Control (e.g., water)

-

L-Methionine (multiple dose levels)

-

N-Acetyl-L-methionine (multiple dose levels, equimolar to L-Met doses)

-

-

On the dosing day, a baseline blood sample is collected (time 0).

-

The test article is pulse-dosed directly into the abomasum via the cannula.

-

Serial blood samples are collected from a jugular vein catheter at specified time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 14, 18, and 24 hours) after dosing.

-

-

Sample Processing and Analysis:

-

Blood samples are collected into heparinized tubes and immediately centrifuged to harvest plasma.

-

Plasma samples are deproteinized (e.g., with sulfosalicylic acid).

-

Plasma-free methionine concentrations are determined using an amino acid analyzer or by HPLC/mass spectrometry.

-

-

Data Analysis:

-

The baseline-corrected plasma methionine concentration is plotted against time for each treatment.

-

The Area Under the Curve (AUC) is calculated for each treatment group.

-

The relative bioavailability (BA) of NALM is calculated using the slope-ratio method, where the slope of the regression of AUC on the dose of NALM is divided by the slope of the regression of AUC on the dose of L-methionine.

-

Experimental and Logical Workflows

Conclusion

The collective evidence from multiple animal studies robustly demonstrates that N-Acetyl-L-methionine is a biologically effective source of L-methionine. In non-ruminant species such as rats and chicks, NALM is shown to be nutritionally and metabolically equivalent to L-methionine, supporting growth and protein synthesis with 100% efficacy.[4][5][6] This is due to the efficient enzymatic deacetylation of NALM to yield L-methionine.[1] In contrast, the D-isomer of N-acetylmethionine is biologically inert.[5][6]

In ruminants, the bioavailability of NALM appears to be lower and dose-dependent when delivered past the rumen, suggesting potential saturation of the intestinal deacetylation process or other metabolic factors. For drug development professionals, NALM can be considered a stable and effective pro-drug of L-methionine. However, its pharmacokinetic profile, particularly in relation to absorption and first-pass metabolism, should be carefully evaluated in the target species and for the intended route of administration. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for designing such evaluations.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of the D- and L-isomers of N-acetylmethionine for chicks fed diets containing either crystalline amino acids or intact protein. | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

N-Acetyl-L-methionine-D3 CAS number and molecular weight

This technical guide provides a comprehensive overview of N-Acetyl-L-methionine-D3, a deuterated analog of N-Acetyl-L-methionine (B556415). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, metabolic significance, and applications in research.

Core Compound Data

N-Acetyl-L-methionine-D3 is the deuterium-labeled form of N-Acetyl-L-methionine. The incorporation of deuterium (B1214612) (D or ²H) results in a higher molecular weight compared to the unlabeled compound, making it a valuable tool in various analytical and research applications.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₀D₃NO₃S | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥99.5% | [1] |

| IUPAC Name | (2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid | [] |

| Synonyms | N-Acetylmethionine-d3, Ac-L-Met-OH-d3 | [1][] |

Metabolic Significance and Pathways

N-Acetyl-L-methionine is nutritionally and metabolically equivalent to the essential amino acid L-methionine.[4][5][6] Methionine plays a central role in several key metabolic processes:

-

Protein Synthesis: It is a fundamental building block for proteins.[6]

-

Transmethylation Reactions: Methionine is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the methylation of DNA, RNA, proteins, and other molecules.[6][7]

-

Cysteine Synthesis: It is required for the synthesis of another sulfur-containing amino acid, cysteine.[6][7]

-

Polyamine and Ethylene Synthesis: In plants, methionine is a precursor for the synthesis of polyamines and the hormone ethylene.[8]

The metabolic pathway of methionine is a complex network of interconnected reactions. The diagram below illustrates the central role of methionine in cellular metabolism.

Experimental Protocols and Applications

The primary application of N-Acetyl-L-methionine-D3 is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its deuteration allows it to be distinguished from the endogenous, unlabeled compound, enabling precise quantification in complex biological samples. It also serves as a tracer to study the pharmacokinetics and metabolic fate of N-Acetyl-L-methionine.[4]

A typical workflow for using N-Acetyl-L-methionine-D3 as an internal standard in a quantitative LC-MS experiment is outlined below.

Based on a comparative metabolism study of N-acetylated methionine derivatives, a general protocol can be outlined to investigate the metabolic fate of N-Acetyl-L-methionine-D3.[5]

-

Animal Model: Sprague-Dawley rats.

-

Dosing:

-

Administer a defined dose of N-Acetyl-L-methionine-D3 either orally (gavage) or via intraperitoneal injection.

-

A control group receiving the vehicle should be included.

-

-

Sample Collection:

-

Collect urine and feces at specified time intervals (e.g., 3, 24, and 168 hours post-dosing).[5]

-

At the end of the experiment, euthanize the animals and excise relevant tissues (e.g., liver, kidney, muscle).

-

-

Sample Analysis:

-

Analyze the collected samples (urine, feces, tissue homogenates) using LC-MS/MS to identify and quantify N-Acetyl-L-methionine-D3 and its metabolites.

-

The presence of the deuterium label allows for the differentiation of the administered compound and its metabolites from the endogenous pool.

-

While a specific protocol for the deuterated form is not detailed in the provided results, a general method for the synthesis of N-acetyl-L-methionine involves the reaction of L-methionine with acetic anhydride (B1165640) in an aqueous alkaline solution.[9]

-

Reaction Setup: Dissolve L-methionine in an aqueous alkali solution (e.g., sodium hydroxide).

-

Acetylation: Add acetic anhydride to the solution while maintaining the temperature between 20°C and 60°C and the pH between 6.5 and 10.0.[9]

-

Recovery: Acidify the reaction mixture and extract the N-acetyl-L-methionine using a suitable solvent like ethyl acetate.

-

Purification: The product can be further purified by recrystallization from water.[9]

To synthesize the D3 variant, deuterated starting materials would be required in a similar synthetic scheme.

Biological and Research Significance

N-Acetyl-L-methionine has been investigated for various biological activities and applications:

-

Nutritional Supplement: It is a bioavailable source of methionine and has been used in dietary supplements.[10]

-

Antioxidant Properties: It has been reported to be a superior scavenger of reactive oxygen species (ROS).[11][12]

-

Cellular Studies: Studies have shown that N-Acetyl-L-methionine can inhibit the growth and mitochondrial activity of certain cancer cell lines.[12]

-

Agricultural Applications: It has been explored as a feed additive to improve lactation in dairy cows and enhance meat quality in cattle.[12]

-

Neurochemistry: The presence of endogenous N-acetyl-methionine in the brain suggests a potential physiological role, and its metabolism is linked to aminoacylase (B1246476) 1, an enzyme associated with neurological disorders.[10]

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. KEGG PATHWAY: map00270 [kegg.jp]

- 8. pnas.org [pnas.org]

- 9. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 10. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

Stability and Proper Storage of N-Acetyl-L-methionine-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-L-methionine-D3, a deuterated derivative of N-Acetyl-L-methionine. Given its critical role as an internal standard in quantitative analyses and as a tracer in metabolic research, understanding its stability is paramount for ensuring experimental accuracy and reproducibility.[1] This document synthesizes available data on its storage, stability, and handling, and provides logical workflows for its use in experimental settings.

Core Stability and Storage Parameters

N-Acetyl-L-methionine-D3 is a stable compound under normal conditions.[2][3][4] However, its stability can be influenced by temperature, moisture, and exposure to incompatible substances. Proper storage is crucial to maintain its integrity and purity.

Recommended Storage Conditions

To ensure long-term stability, N-Acetyl-L-methionine-D3 should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][5] For extended storage, refrigeration or freezing is recommended.

| Storage Condition | Temperature | Duration | Reference |

| Long-term | -20°C | Up to 1 month for solutions | [1] |

| 2-8°C | Recommended for solids | [] | |

| Short-term | Cool, dry place | [3][5] |

Note: The data for solutions is based on general recommendations for similar compounds and may vary based on the solvent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Acetyl-L-methionine and its deuterated analog is provided below.

| Property | Value | Reference |

| Physical State | Solid, crystalline powder | [3][5] |

| Appearance | White to off-white | [5][] |

| Molecular Weight | 191.25 g/mol (non-deuterated) | [7] |

| Solubility | Soluble in DMSO, water, and ethanol; slightly soluble in methanol | [][8] |

| Incompatible Materials | Strong oxidizing agents | [2][3][4] |

| Stability | Stable under normal conditions | [2][3][4] |

Experimental Protocols and Considerations

Workflow for Use as an Internal Standard

The primary application of N-Acetyl-L-methionine-D3 is as an internal standard in quantitative mass spectrometry.[1] Its deuteration provides a mass shift that allows it to be distinguished from the endogenous, non-deuterated analyte, while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.

Potential Degradation Pathways

While generally stable, N-Acetyl-methionine can undergo degradation under certain conditions. A notable pathway is photooxidation, where the sulfur atom is susceptible to oxidation.[9] This can lead to the formation of a sulfur radical cation, which may then undergo deprotonation or decarboxylation.[9] Although this study was conducted on the non-deuterated form, similar pathways are expected for the D3 analog. It is therefore advisable to protect the compound and its solutions from prolonged exposure to light.

In a biological context, the degradation of proteins with N-terminal methionine is a well-studied process involving the Arg/N-end rule and Ac/N-end rule pathways.[10][11] However, this is distinct from the chemical stability of the isolated compound in storage.

Summary and Recommendations

N-Acetyl-L-methionine-D3 is a robust molecule essential for accurate quantitative bioanalysis. To maintain its integrity, it is critical to adhere to the recommended storage conditions, primarily keeping it in a cool, dry, and dark environment, and avoiding contact with strong oxidizing agents. For solutions, short-term storage at -20°C is advisable. By following these guidelines and understanding the potential for degradation, researchers can ensure the reliability and accuracy of their experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. merck.com [merck.com]

- 3. fishersci.com [fishersci.com]

- 4. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 7. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. mdpi.com [mdpi.com]

- 10. The N-Terminal Methionine of Cellular Proteins as a Degradation Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The N-terminal methionine of cellular proteins as a degradation signal - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of N-Acetyl-L-methionine-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for N-Acetyl-L-methionine-D3. As a deuterated analog of N-Acetyl-L-methionine, its safety profile is largely extrapolated from the non-labeled compound. This document compiles essential information from various Safety Data Sheets (SDS) of N-Acetyl-L-methionine and its DL-racemic mixture to ensure safe handling and use in a laboratory setting.

Disclaimer: A specific Safety Data Sheet for N-Acetyl-L-methionine-D3 was not located. The following data is based on the safety profiles of N-Acetyl-L-methionine and N-Acetyl-DL-methionine. The primary difference in the deuterated form is its molecular weight.

Core Safety and Identification

N-Acetyl-L-methionine-D3 is primarily utilized as a tracer or internal standard in research and analytical applications.[1] While generally not classified as a hazardous substance, adherence to good laboratory practices is crucial.[2]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | N-Acetyl-L-methionine-d3 |

| Synonyms | N-Acetylmethionine-d3 |

| Molecular Formula | C₇H₁₀D₃NO₃S |

| Molecular Weight | 194.26 g/mol |

| CAS Number (for non-labeled) | 65-82-7 |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value | Reference |

| Physical State | Powder, Solid | [3] |

| Appearance | Off-white crystalline powder | [2][3] |

| Odor | Odorless | [3] |

| Melting Point | 104 - 107 °C | [3] |

| Boiling Point | No data available | [3] |

| Solubility | No data available | [2] |

| Stability | Stable under normal conditions | [2][3] |

Toxicological Information

Toxicological data is critical for assessing potential health hazards. The available data for the non-deuterated form suggests low acute toxicity.

Table 3: Acute Toxicity Data

| Route | Species | Value | Reference |

| Intraperitoneal | Mouse | LD50: 6,700 mg/kg (for N-Acetyl-DL-methionine) | [2] |

| Oral | Rat | LD50: > 5,000 mg/kg (for N-Acetyl-DL-methionine) | [4] |

| Inhalation | Rat | LC50: > 5.25 mg/l (4h, for N-Acetyl-DL-methionine) | [4] |

Health Effects:

-

Eye Contact: May cause eye irritation.[5]

-

Skin Contact: May cause skin irritation.[5]

-

Inhalation: May cause respiratory tract irritation.[5]

-

Ingestion: May cause irritation of the digestive tract.[5]

-

Carcinogenicity: Not classified as a carcinogen by IARC.[2]

Handling and Safety Precautions

Proper handling and the use of personal protective equipment (PPE) are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Workflow

Caption: Recommended Personal Protective Equipment workflow for handling N-Acetyl-L-methionine-D3.

Table 4: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Reference |

| Engineering Controls | Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower. | [5][6] |

| Eye/Face Protection | Wear approved safety glasses or goggles. | [2] |

| Skin Protection | Handle with gloves. Wear a lab coat. | [2][6] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. | [2] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [6] |

First Aid Measures

In the event of accidental exposure, prompt and appropriate first aid is crucial.

First Aid Response Flowchart

Caption: Flowchart of first aid procedures following accidental exposure.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [2] |

| Skin Contact | Wash off with soap and plenty of water. | [2] |

| Eye Contact | Flush eyes with water as a precaution. | [2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting. | [2][5] |

Fire-Fighting and Accidental Release Measures

Table 6: Fire-Fighting Information

| Aspect | Details | Reference |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |

| Special Hazards | May produce hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides upon combustion. | [2] |

| Fire-fighter Protection | Wear self-contained breathing apparatus for firefighting if necessary. | [2] |

Accidental Release:

In case of a spill, sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust and prevent the material from entering drains.[2][6]

Storage and Disposal

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Disposal:

Dispose of waste in accordance with local, state, and federal regulations. Consider offering surplus and non-recyclable solutions to a licensed disposal company.[2]

This guide is intended to provide a comprehensive overview of the safety data for N-Acetyl-L-methionine-D3 based on the available information for its non-deuterated counterparts. Researchers, scientists, and drug development professionals should always consult the most current and specific safety information available and adhere to established laboratory safety protocols.

References

A Technical Guide to Research-Grade N-Acetyl-L-methionine-D3 for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade N-Acetyl-L-methionine-D3, a stable isotope-labeled compound crucial for a variety of applications in modern scientific research. This document details the commercial availability, technical specifications, and primary applications of this compound, with a focus on its use as an internal standard in mass spectrometry-based quantitative analysis.

Introduction to N-Acetyl-L-methionine-D3

N-Acetyl-L-methionine-D3 is the deuterated analog of N-Acetyl-L-methionine, a derivative of the essential amino acid L-methionine. The incorporation of three deuterium (B1214612) atoms (D or ²H) in place of hydrogen atoms on the S-methyl group creates a molecule with a higher mass but nearly identical chemical and physical properties to its non-labeled counterpart. This key characteristic makes it an ideal internal standard for quantitative mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), in fields like proteomics, metabolomics, and clinical diagnostics.[1] Its use helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the target analyte, N-Acetyl-L-methionine.[2]

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer research-grade N-Acetyl-L-methionine-D3. The table below summarizes the publicly available product specifications from some of these key vendors. It is important for researchers to request a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Appearance | Storage Conditions |

| BOC Sciences | N-Acetyl-L-methionine-[d3] | Not specified | C₇H₁₀D₃NO₃S | 194.27 | 98% atom D | Not specified | Off-white Solid | 2-8°C |

| MedChemExpress | N-Acetyl-L-methionine-d3 | Not specified | C₇H₁₀D₃NO₃S | 194.27 | ≥98.0% | Not specified | Solid | Powder: -20°C (3 years); In solvent: -80°C (6 months) |

| Alfa Chemistry | N-Acetyl-L-methionine-d3 | Not specified | C₇H₁₀D₃NO₃S | 194.27 | ≥99.5% | Not specified | White to off-white solid | 4°C, protect from light |

Synthesis and Quality Control

The synthesis of N-Acetyl-L-methionine-D3 typically involves the acetylation of L-methionine-D3. The deuterated precursor, L-methionine-D3, can be synthesized through various methods, including chemical synthesis using deuterated reagents or biosynthetic approaches where microorganisms are cultured in deuterium-enriched media.[3][4][5]

A common chemical synthesis approach involves the reaction of a suitable methionine precursor with a deuterated methylating agent. The subsequent N-acetylation can be achieved by reacting the deuterated L-methionine with acetic anhydride.

Quality control of the final product is critical to ensure its suitability as an internal standard.[6] Key analytical techniques employed by suppliers include:

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and assess isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

A certificate of analysis from the supplier will provide detailed results from these quality control tests.

Applications in Research

The primary application of N-Acetyl-L-methionine-D3 is as an internal standard in quantitative mass spectrometry.[1] Its utility spans various research areas:

-

Metabolomics: For the accurate quantification of N-Acetyl-L-methionine in biological samples such as plasma, urine, and tissue extracts. This is crucial for studying metabolic pathways and identifying potential biomarkers of disease.

-

Proteomics: In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflows, though less common for this specific acetylated form, deuterated amino acids are fundamental.

-

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of N-Acetyl-L-methionine or drugs that are metabolized to this compound.

Experimental Protocols

While specific protocols should be optimized for individual experimental needs, the following provides a detailed methodology for the use of N-Acetyl-L-methionine-D3 as an internal standard for the quantification of N-Acetyl-L-methionine in human plasma using LC-MS/MS.

Sample Preparation (Protein Precipitation)

-

Prepare a stock solution of N-Acetyl-L-methionine-D3 (e.g., 1 mg/mL in methanol).

-

Create a working internal standard solution by diluting the stock solution with methanol (B129727) to a final concentration of 10 µg/mL.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma , add 300 µL of ice-cold methanol containing the internal standard (10 µg/mL N-Acetyl-L-methionine-D3).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-6 min: 98% B

-

6-6.1 min: 98-2% B

-

6.1-8 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Acetyl-L-methionine: Precursor ion (Q1) m/z 192.1 → Product ion (Q3) m/z 132.1

-

N-Acetyl-L-methionine-D3: Precursor ion (Q1) m/z 195.1 → Product ion (Q3) m/z 135.1

-

Visualizations

Metabolic Pathway of N-Acetyl-L-methionine

The following diagram illustrates the metabolic context of N-Acetyl-L-methionine.

Caption: Metabolic pathway of N-Acetyl-L-methionine.

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for using N-Acetyl-L-methionine-D3 as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Methods for preparation of deuterated amino acids (Review article) [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: N-Acetyl-L-methionine-D3 for SILAC-based Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the accurate relative quantification of protein abundance between different cell populations.[2][3] N-Acetyl-L-methionine-D3 is a deuterated analog of N-Acetyl-L-methionine and is metabolically equivalent to L-methionine, a crucial amino acid in cellular processes.[4] Its use in SILAC enables the precise tracking and quantification of protein synthesis and turnover, providing valuable insights into complex biological systems.

This application note provides a detailed protocol for the use of N-Acetyl-L-methionine-D3 in SILAC experiments to investigate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism that is known to be influenced by methionine availability.[5][6]

Experimental Protocols

This protocol is adapted from established heavy methionine SILAC procedures and is designed for a typical experiment comparing two conditions: a control state and a treatment state where the mTOR signaling pathway is modulated.

Part 1: Cell Culture and SILAC Labeling

-

Selection of Cell Line and Media:

-

Choose a cell line suitable for SILAC labeling that is auxotrophic for methionine (e.g., HeLa, HEK293T, A549).

-

Utilize a customized SILAC DMEM or RPMI-1640 medium that lacks L-methionine. This medium will be supplemented with either "light" (unlabeled) N-Acetyl-L-methionine or "heavy" N-Acetyl-L-methionine-D3.

-

All media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

-

-

Adaptation Phase:

-

Culture two separate populations of cells.

-

"Light" population: Culture in the custom medium supplemented with a standard concentration of unlabeled N-Acetyl-L-methionine (e.g., 100 mg/L).

-

"Heavy" population: Culture in the custom medium supplemented with N-Acetyl-L-methionine-D3 at the same concentration as the "light" version.

-

Passage the cells for at least five to six cell divisions in their respective SILAC media to ensure near-complete incorporation (>97%) of the labeled amino acid.[7]

-

Verification of Incorporation: Periodically, a small aliquot of the "heavy" labeled cells should be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm the efficiency of N-Acetyl-L-methionine-D3 incorporation.

-

-

Experimental Phase:

-

Once complete incorporation is confirmed, the two cell populations are ready for the experiment.

-

Control Group ("Light"): Continue to culture in the "light" medium. This group will serve as the baseline.

-

Treatment Group ("Heavy"): Culture in the "heavy" medium and apply the desired experimental treatment. For example, to study the effect of methionine availability on the mTOR pathway, cells can be subjected to a period of methionine restriction followed by supplementation with N-Acetyl-L-methionine-D3.

-

Part 2: Sample Preparation for Mass Spectrometry

-

Cell Lysis and Protein Extraction:

-

Harvest both "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Protein Mixing and Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).[8]

-

The combined protein mixture can be processed using either in-solution or in-gel digestion methods.

-

In-solution digestion:

-

Reduce the proteins with dithiothreitol (B142953) (DTT).

-

Alkylate with iodoacetamide (B48618) (IAA).

-

Digest the proteins into peptides using a sequence-grade protease, most commonly trypsin.

-

-

In-gel digestion:

-

Separate the combined protein lysate by SDS-PAGE.

-

Excise the entire gel lane or specific bands of interest.

-

Perform in-gel reduction, alkylation, and tryptic digestion.

-

-

-

Peptide Cleanup:

-

Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips to remove contaminants that can interfere with mass spectrometry analysis.

-

Part 3: LC-MS/MS Analysis and Data Processing

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Analyze the cleaned peptide mixture using a high-resolution Orbitrap-based mass spectrometer coupled to a nano-flow liquid chromatography system.

-

The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant peptide ions for fragmentation and analysis.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using specialized software such as MaxQuant.[9]

-

The software will identify peptides and proteins and quantify the relative abundance of "heavy" and "light" labeled peptides based on their signal intensities.

-

The SILAC ratio (Heavy/Light) for each protein is calculated, indicating the change in protein abundance in the treatment group relative to the control group.

-

Data Presentation

Quantitative proteomics data from SILAC experiments are typically presented in a tabular format, allowing for easy comparison of protein abundance changes. The following tables provide examples of how to structure such data for clarity and interpretability.

Table 1: SILAC Ratios of Key Proteins in the mTOR Signaling Pathway

| Protein Name | Gene Name | Accession Number | SILAC Ratio (H/L) | Log2(H/L) | p-value | Regulation |

| Serine/threonine-protein kinase mTOR | MTOR | P42345 | 1.85 | 0.89 | 0.001 | Upregulated |

| Regulatory-associated protein of mTOR | RPTOR | Q8N122 | 1.72 | 0.78 | 0.003 | Upregulated |

| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | P23443 | 2.10 | 1.07 | <0.001 | Upregulated |

| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | Q13541 | 0.45 | -1.15 | 0.002 | Downregulated |

| Tuberous sclerosis 1 | TSC1 | Q92574 | 0.98 | -0.03 | 0.89 | Unchanged |

| Tuberous sclerosis 2 | TSC2 | P49815 | 1.05 | 0.07 | 0.75 | Unchanged |

| Ras homolog, mTORC1 binding | RHEB | Q15382 | 1.95 | 0.96 | 0.001 | Upregulated |

Table 2: Detailed Peptide-level Quantification for mTOR

| Protein | Peptide Sequence | Modifications | Light Intensity | Heavy Intensity | H/L Ratio |

| mTOR | IYQLLGK | 1.2E+08 | 2.2E+08 | 1.83 | |

| mTOR | FLLNLLDR | 9.8E+07 | 1.8E+08 | 1.84 | |

| mTOR | VLIAM(ox)EQALLK | Oxidation (M) | 4.5E+06 | 9.2E+06 | 2.04 |

| mTOR | YSIVSDEAK | 7.2E+07 | 1.4E+08 | 1.94 |

Visualizations

Experimental Workflow

Caption: SILAC Experimental Workflow.

mTOR Signaling Pathway

Caption: Methionine's role in mTORC1 signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. chempep.com [chempep.com]

- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of N-Acetyl-L-methionine using N-Acetyl-L-methionine-D3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine. It is found endogenously in human tissues and fluids and is involved in various metabolic pathways. Accurate quantification of NALM in biological matrices is crucial for understanding its physiological roles and for its potential as a biomarker in various diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of small molecules like NALM in complex biological samples. The use of a stable isotope-labeled internal standard, such as N-Acetyl-L-methionine-D3 (NALM-D3), is the gold standard for quantitative LC-MS/MS analysis. The co-elution of the internal standard with the analyte of interest compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the measurement.

These application notes provide a detailed protocol for the quantification of N-Acetyl-L-methionine in human plasma using N-Acetyl-L-methionine-D3 as an internal standard. The described method is based on protein precipitation for sample cleanup, followed by analysis using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents

-

N-Acetyl-L-methionine (≥98% purity)

-

N-Acetyl-L-methionine-D3 (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol

-

Formic acid (≥99%)

-

Sulfosalicylic acid

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

-

N-Acetyl-L-methionine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetyl-L-methionine and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

N-Acetyl-L-methionine-D3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Acetyl-L-methionine-D3 and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

N-Acetyl-L-methionine Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the N-Acetyl-L-methionine-D3 stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL N-Acetyl-L-methionine-D3 internal standard working solution to each tube (except for blank samples, to which 20 µL of the 50:50 acetonitrile/water mixture is added).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold 10% (w/v) sulfosalicylic acid in water to each tube to precipitate the proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate the samples on ice for 20 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Workflow for the preparation of plasma samples.

LC-MS/MS Method

The following are typical starting conditions for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-7 min: 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Acquisition and Analysis

Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions for N-Acetyl-L-methionine and its deuterated internal standard need to be optimized by infusing the individual standard solutions into the mass spectrometer. The most intense and specific precursor-to-product ion transitions should be selected for quantification and qualification.

Data Presentation

The following tables present representative (hypothetical) quantitative data that should be determined during method validation.

Table 1: Optimized Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| N-Acetyl-L-methionine (Quantifier) | 192.1 | 132.1 | 100 | 25 | 15 |

| N-Acetyl-L-methionine (Qualifier) | 192.1 | 88.1 | 100 | 25 | 20 |

| N-Acetyl-L-methionine-D3 (IS) | 195.1 | 135.1 | 100 | 25 | 15 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Minimal (compensated by IS) |

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is based on the ratio of the analyte signal to the internal standard signal.

Caption: Logic diagram for quantification using an internal standard.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of N-Acetyl-L-methionine in human plasma using N-Acetyl-L-methionine-D3 as an internal standard. The described LC-MS/MS method is a robust and reliable approach for researchers, scientists, and drug development professionals. It is essential to perform a full method validation in the target matrix to ensure the accuracy and precision of the results for specific applications.

Application Notes and Protocols for Stable Isotope Labeling with N-Acetyl-L-methionine-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations. N-Acetyl-L-methionine-D3 is a deuterated, cell-permeable analog of L-methionine. As N-Acetyl-L-methionine is metabolically equivalent to L-methionine, the deuterated version can be used as a metabolic label to introduce a stable isotope into proteins for mass spectrometry-based quantitative analysis.[1] This method is analogous to the widely used SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) technique.

This document provides a detailed protocol for the application of N-Acetyl-L-methionine-D3 in metabolic labeling experiments, from cell culture to mass spectrometry data analysis.

Data Presentation

The following table illustrates the expected data from a typical quantitative proteomics experiment using N-Acetyl-L-methionine-D3 labeling. The data presented here is for illustrative purposes to demonstrate the format of results.

| Protein ID | Gene Name | Peptide Sequence | Light/Heavy Ratio | Regulation |

| P04637 | TP53 | IWVCSDNLR | 1.05 | Unchanged |

| P60709 | ACTB | SYELPDGQVITIGNER | 0.98 | Unchanged |

| Q06830 | HSP90AA1 | IRELISNSSDALDKIR | 2.54 | Upregulated |

| P10412 | GNAS | LLLLGAGESGK | 0.45 | Downregulated |

| P31946 | YWHAZ | DLLSAYR | 1.10 | Unchanged |

Experimental Protocols

This section details the key experimental procedures for a quantitative proteomics study using N-Acetyl-L-methionine-D3.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the in vivo incorporation of N-Acetyl-L-methionine-D3 into the proteome of cultured cells.

Materials:

-

Cells of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

N-Acetyl-L-methionine (for "light" condition)

-

N-Acetyl-L-methionine-D3 (for "heavy" condition)

-

Phosphate-Buffered Saline (PBS)

-

Standard cell culture equipment (incubator, flasks, etc.)

Procedure:

-

Cell Culture Adaptation:

-

Culture cells for at least two passages in the appropriate medium supplemented with dFBS and either "light" N-Acetyl-L-methionine or "heavy" N-Acetyl-L-methionine-D3 to allow for adaptation.

-

-

Experimental Culture:

-

Prepare two populations of cells:

-

"Light" sample: Culture cells in methionine-free medium supplemented with dFBS and a standard concentration of "light" N-Acetyl-L-methionine.

-

"Heavy" sample: Culture cells in methionine-free medium supplemented with dFBS and an equimolar concentration of "heavy" N-Acetyl-L-methionine-D3.

-

-

Culture the cells for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.[2]

-

-

Cell Harvest:

-

After the desired labeling period and experimental treatment, harvest the cells.

-

For adherent cells, wash twice with ice-cold PBS and then detach using a cell scraper or trypsin.

-

For suspension cells, pellet the cells by centrifugation.

-

Wash the cell pellets twice with ice-cold PBS to remove any residual medium.

-

The cell pellets can be stored at -80°C until further processing.

-

Protocol 2: Protein Extraction and Digestion

This protocol outlines the steps for extracting proteins from the labeled cells and digesting them into peptides for mass spectrometry analysis.

Materials:

-

Labeled cell pellets from Protocol 1

-